

An In-depth Technical Guide to the Pharmacological Profile of JNJ-42165279

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Compound of Interest		
Compound Name:	JNJ-46281222	
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Introduction

JNJ-42165279 is a potent, selective, and orally bioavailable investigational small molecule developed by Janssen Pharmaceutica.[1] It functions as an inhibitor of the enzyme fatty acid amide hydrolase (FAAH).[2] The primary role of FAAH is the degradation of endogenous fatty acid amides (FAAs), including the endocannabinoid anandamide (AEA), as well as oleoyl ethanolamide (OEA) and palmitoyl ethanolamide (PEA).[3][4] By inhibiting FAAH, JNJ-42165279 increases the levels of these endogenous cannabinoids, thereby potentiating their signaling.[5] This mechanism of action has been hypothesized to hold therapeutic potential for a variety of central nervous system (CNS) disorders, such as anxiety, depression, and pain.[1] [5]

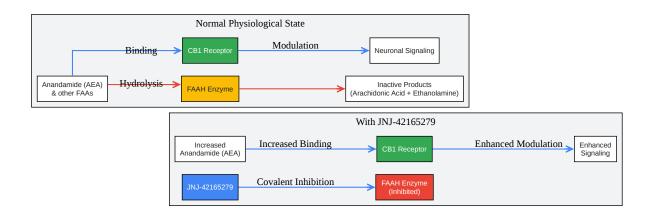
JNJ-42165279 is classified as a covalently binding but slowly reversible inhibitor of FAAH.[1][2] This characteristic allows for a durable pharmacodynamic effect that is suitable for once-daily dosing, while potentially mitigating risks associated with irreversible enzyme inactivation.[1] Preclinical and clinical studies have demonstrated its ability to effectively inhibit FAAH in both peripheral tissues and the central nervous system.[1][5]

Mechanism of Action

JNJ-42165279 acts as a substrate for the FAAH enzyme, leading to covalent binding to the catalytic site.[6] This inactivation of the enzyme prevents the hydrolysis of fatty acid amides like anandamide. As a result, the concentrations of anandamide and other FAAs increase in both the brain and peripheral tissues.[3][5] This elevation of endocannabinoid levels enhances their



signaling through cannabinoid receptors (primarily CB1), which is thought to mediate the therapeutic effects. The enzyme's activity is gradually restored through the slow hydrolysis of the drug fragment from the active site.[7]



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Mechanism of FAAH inhibition by JNJ-42165279.

Quantitative Pharmacological Data

The pharmacological profile of JNJ-42165279 has been characterized through extensive in vitro and in vivo studies in both preclinical species and humans.

Table 1: In Vitro Enzyme Inhibition

Enzyme	Species	IC ₅₀ (nM)
FAAH	Human	70 ± 8[2][3]
FAAH	Rat	313 ± 28[3]



Table 2: In Vitro Selectivity Profile

Target Panel	Concentration	Observation
50 Receptors, Enzymes, Transporters, Ion Channels	10 μΜ	No significant inhibition (>50%) of binding to any target.[3][8]
Cytochrome P450 Isoforms (1A2, 2C8, 2C9, 2C19, 2D6, 3A4)	10 μΜ	No inhibition observed.[3][8]
hERG Channel	10 μΜ	No inhibition observed.[3][8]

Table 3: Human Pharmacokinetics (Multiple-Ascending

Dose Study)

Parameter	10-100 mg Dose Range
Absorption	Rapidly absorbed following oral administration. [5]
Plasma Half-life (t1/2)	8.14–14.1 hours.[5]
C _{max} Accumulation Ratio (Day 10 vs Day 1)	~98–156%[5]
AUC Accumulation Ratio (Day 10 vs Day 1)	~144–337%[5]

Table 4: Human Pharmacodynamics (Multiple-Ascending Dose Study)



Biomarker	Dose	Effect
Leukocyte FAAH Activity	10–100 mg (Single Dose)	Mean trough of 7.85–10.4% activity remaining.[5]
Leukocyte FAAH Activity	10–100 mg (10 Days, QD)	Mean trough of 0.58–10.5% activity remaining.[5]
Plasma Anandamide (AEA)	10–100 mg (Single Dose)	5.5–10-fold increase vs. placebo.[5]
Plasma OEA & PEA	10–100 mg (Single Dose)	4.3–5.6-fold increase vs. placebo.[5]
Brain FAAH Occupancy	≥10 mg	Saturation of brain FAAH occupancy observed.[5][9]

Table 5: Rat Pharmacokinetics (20 mg/kg, oral)

Compartment	C _{max}	Time to C _{max}
Plasma	4.2 μΜ	1 hour[3][8]
Brain	6.3 μΜ	1 hour[3]

Table 6: Rat In Vivo Efficacy (Spinal Nerve Ligation

Model)

Dose	Effect (% Maximum Possible Effect)
60 mg/kg	~59% reversal of allodynia at 30 min.[3]
ED ₉₀	22 mg/kg (corresponds to 2.5 μM plasma concentration at 30 min).[3][8]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of pharmacological data.



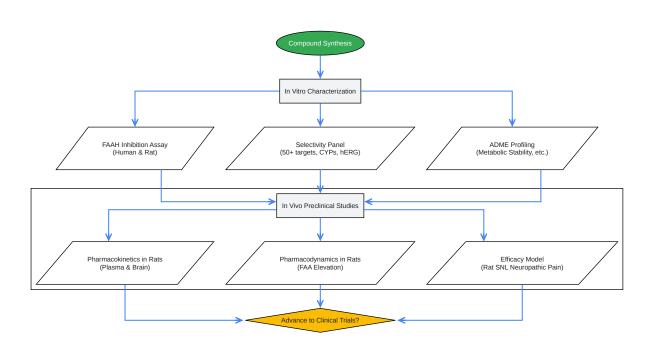
FAAH Inhibition Assay

The inhibitory potency of JNJ-42165279 against recombinant human and rat FAAH was determined by incubating the compound with the enzyme for 1 hour. The apparent IC_{50} values were then calculated. The time-dependent nature of the inhibition was confirmed by observing that the apparent IC_{50} decreased with longer incubation times. To assess reversibility, rat FAAH was pre-treated with JNJ-42165279 overnight and then subjected to dialysis, which resulted in a partial recovery of enzymatic activity.[3]

Selectivity Screening

The selectivity of JNJ-42165279 was evaluated against a broad panel of 50 different receptors, enzymes, transporters, and ion channels. The compound was tested at a concentration of 10 μ M. Additionally, its potential to inhibit key cytochrome P450 enzymes (CYPs) and the hERG channel was assessed at the same concentration.[3][8]





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Preclinical evaluation workflow for JNJ-42165279.

Rat Spinal Nerve Ligation (SNL) Model

To assess in vivo efficacy for neuropathic pain, the SNL model was used in rats. This model involves the tight ligation of the L5 and L6 spinal nerves, which induces long-lasting tactile allodynia. The sensitivity of the animals' hind paws to von Frey filaments was measured to quantify this allodynia. JNJ-42165279 was administered orally, and its ability to reverse the allodynia was measured at various time points and doses. The effect was expressed as the



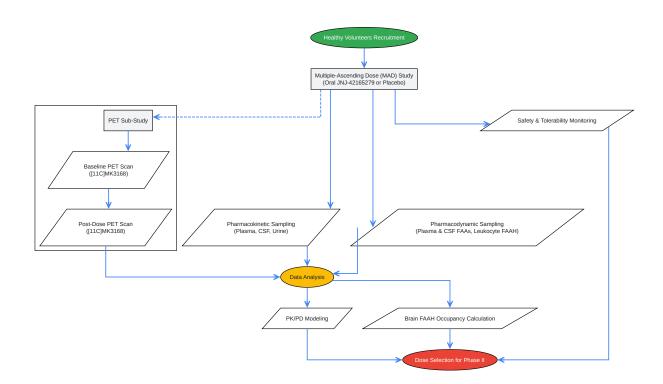
percentage of the maximum possible effect (%MPE), where a full reversal to the pre-injury threshold represents 100% MPE.[3]

Human Multiple-Ascending Dose (MAD) and PET Studies

A Phase I study was conducted in healthy human volunteers to assess the pharmacokinetics, pharmacodynamics, and safety of JNJ-42165279.[5] The study involved multiple ascending doses. Concentrations of JNJ-42165279 and key fatty acid amides (AEA, OEA, PEA) were measured in plasma and cerebrospinal fluid (CSF).[9][10] Peripheral FAAH inhibition was quantified by measuring FAAH activity in leukocytes.[5]

To determine central target engagement, a Positron Emission Tomography (PET) study was conducted using the FAAH tracer [11C]MK3168.[9][10] This allowed for the direct measurement of FAAH occupancy in the brain after single and multiple doses of JNJ-42165279.[5]





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Clinical Phase I evaluation workflow for JNJ-42165279.



Conclusion

JNJ-42165279 is a selective, slowly reversible inhibitor of FAAH with a well-characterized pharmacological profile. It demonstrates potent inhibition of both human and rat FAAH with high selectivity over other CNS targets.[3] The compound is orally bioavailable and achieves significant exposure in the brain.[3][8] In humans, JNJ-42165279 leads to profound and dose-dependent inhibition of FAAH in both central and peripheral compartments, resulting in a substantial elevation of anandamide and other fatty acid amides.[5] Doses of 10 mg and above are sufficient to achieve saturation of FAAH in the brain.[5][9] This robust target engagement, combined with a favorable safety profile in early clinical trials, supported its further development for CNS disorders.[1][5]

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